An In-depth Technical Guide to 2-Chloro-3-(6-chlorohexanoyl)pyridine: A Versatile Intermediate in Chemical Synthesis
An In-depth Technical Guide to 2-Chloro-3-(6-chlorohexanoyl)pyridine: A Versatile Intermediate in Chemical Synthesis
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-3-(6-chlorohexanoyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from structurally related compounds to offer expert insights into this versatile bifunctional molecule.
Introduction: A Building Block of Interest
2-Chloro-3-(6-chlorohexanoyl)pyridine, with the IUPAC name 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one, is a halogenated acylpyridine.[][2] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a 6-chlorohexanoyl group at the 3-position. This unique arrangement of functional groups—a reactive chloro-substituted pyridine, a ketone linker, and a terminal alkyl chloride—makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry.[3][4][5] The presence of two distinct chlorine atoms with different reactivities allows for selective chemical transformations, offering a strategic advantage in multistep synthetic pathways.
Chemical Structure and Core Properties
Chemical Structure
The chemical structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine is depicted below.
Caption: Chemical structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine.
Physicochemical Properties
The following table summarizes the key identifiers and predicted physicochemical properties of 2-Chloro-3-(6-chlorohexanoyl)pyridine.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one | [6] |
| CAS Number | 914203-37-5 | [][2] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [] |
| Molecular Weight | 246.13 g/mol | [] |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | Inferred |
Proposed Synthesis Protocol
The proposed two-step synthesis involves the preparation of the acylating agent, 6-chlorohexanoyl chloride, followed by its reaction with 2-chloropyridine.
Caption: Proposed two-step synthesis workflow for 2-Chloro-3-(6-chlorohexanoyl)pyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Chlorohexanoyl Chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-chlorohexanoic acid.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approximately 1.5 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the evolution of gas (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.
-
The resulting crude 6-chlorohexanoyl chloride can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Friedel-Crafts Acylation of 2-Chloropyridine
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (approximately 1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension in an ice bath and slowly add the 6-chlorohexanoyl chloride from Step 1.
-
To this mixture, add 2-chloropyridine (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-3-(6-chlorohexanoyl)pyridine.
Predicted Reactivity and Potential Applications
The chemical reactivity of 2-Chloro-3-(6-chlorohexanoyl)pyridine is dictated by its three main functional components: the 2-chloropyridine ring, the ketone, and the terminal alkyl chloride.
-
2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[9] This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to displace the chloride. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]
-
Ketone Carbonyl Group: The ketone offers a site for various classical carbonyl reactions. It can be reduced to a secondary alcohol, undergo reductive amination, or serve as a handle for the formation of heterocycles like pyrazoles or pyrimidines.
-
Terminal Alkyl Chloride: The chlorine on the hexanoyl chain behaves as a typical primary alkyl halide and is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of another set of functional groups, potentially leading to the synthesis of macrocycles or tethered molecules.
The bifunctional nature of this molecule makes it a potentially valuable intermediate for the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and other biologically active compounds. The pyridine ring is a common scaffold in many approved drugs.[10]
Spectral Data Analysis (Predicted)
While experimental spectra for 2-Chloro-3-(6-chlorohexanoyl)pyridine are not publicly available, we can predict the key features based on its structure and data from similar compounds.[11][12][13][14][15][16][17]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the aliphatic chain protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will likely show coupling patterns indicative of a 2,3-disubstituted pyridine. The protons of the hexanoyl chain will be in the aliphatic region (δ 1.5-3.5 ppm), with the protons alpha to the carbonyl and the terminal chlorine being the most downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the five carbons of the pyridine ring, the carbonyl carbon (typically δ 190-200 ppm), and the six carbons of the hexanoyl chain. The carbons attached to chlorine will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the pyridine ring, and C-Cl stretching vibrations.[18][19]
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺).[18][20][21] The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve cleavage alpha to the carbonyl group (acylium ion), loss of HCl, and fragmentation of the alkyl chain.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Chloro-3-(6-chlorohexanoyl)pyridine is not available. However, based on the MSDS of related compounds such as 2-chloropyridine and other chlorinated organic molecules, the following precautions should be taken:[10][22]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: This compound is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may have adverse effects on internal organs.[]
-
Fire and Explosion Hazards: While not expected to be highly flammable, it may burn if exposed to a flame. Firefighting measures should be appropriate for the surrounding environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel compounds for pharmaceutical and agrochemical research. Its bifunctional nature, with two reactive chlorine atoms at distinct positions and a versatile ketone linker, offers a platform for diverse chemical modifications. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous structures. As with any chemical, all handling and reactions should be performed by trained professionals with appropriate safety precautions in place.
References
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
- Sharma, P. K. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3–4), 1489–1492.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)
- Movassaghi, M., & Hill, M. D. (2006).
-
PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343–10346.
-
PubChem. (n.d.). 6-Chlorohexan-2-one. Retrieved from [Link]
- Reva, I., Lapinski, L., & Fausto, R. (2006). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Journal of Molecular Structure, 786(1), 13-22.
-
Hangzhou Moltech. Co., Ltd. (n.d.). Pyridine series intermediates. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
- Jung, M. E., & Embrey, M. W. (2012).
- Daicel Chemical Industries, Ltd. (1996). Method for production of 2-chloropyridine and 2,6-dichloropyridine (U.S. Patent No. 5,536,376A). U.S.
- Anhui Jin'ao Chemical Co., Ltd. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
- Benchchem. (2025).
- Harris, J. M., et al. (2018).
- Bayer Aktiengesellschaft. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A3).
-
NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. Retrieved from [Link]
- Guesmi, A., et al. (2017). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.
- Gnerre, C., et al. (2000). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 43(23), 4347–4356.
- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl pyridine.
-
SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Kapoor, P., et al. (2012). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439.
- Johnson, S. R., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- ResearchGate. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.
-
Sci-Hub. (n.d.). 1065. Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant. Retrieved from [Link]
- Gore, P. H. (1961). 1065. Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant. Journal of the Chemical Society (Resumed), 4732.
Sources
- 2. 2-chloro-3-(6-chlorohexanoyl)pyridine | 914203-37-5 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Chloropyridin-2-ol | C5H4ClNO | CID 85621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. 1065. Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant / J. Chem. Soc., 1961 [sci-hub.box]
- 9. chempanda.com [chempanda.com]
- 10. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]
- 13. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chloro-3-cyano-6-methylpyridine [webbook.nist.gov]
- 15. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR [m.chemicalbook.com]
- 16. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. jcsp.org.pk [jcsp.org.pk]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
